molecular formula C17H21NO6 B11472083 4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate

4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate

Cat. No.: B11472083
M. Wt: 335.4 g/mol
InChI Key: BQOQAEHUAWHFAG-UHFFFAOYSA-N
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Description

4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes acetyl, amino, oxo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. The process may include the acetylation of amino groups, followed by the introduction of oxo and methoxy groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteamine: A compound with similar acetyl and amino groups, used in various biochemical applications.

    Thiazole Derivatives: Compounds with similar structural features, known for their biological activity.

Uniqueness

4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

[4-(1-acetamido-2-acetyl-3-oxobutyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H21NO6/c1-9(19)16(10(2)20)17(18-11(3)21)13-6-7-14(24-12(4)22)15(8-13)23-5/h6-8,16-17H,1-5H3,(H,18,21)

InChI Key

BQOQAEHUAWHFAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC(=C(C=C1)OC(=O)C)OC)NC(=O)C)C(=O)C

Origin of Product

United States

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